molecular formula C16H12N4O2 B12522600 5-Phenyl-4-(2-phenylhydrazinylidene)-4H-pyrazole-3-carboxylic acid CAS No. 651744-69-3

5-Phenyl-4-(2-phenylhydrazinylidene)-4H-pyrazole-3-carboxylic acid

Cat. No.: B12522600
CAS No.: 651744-69-3
M. Wt: 292.29 g/mol
InChI Key: BQOFYYCCCKQEFN-UHFFFAOYSA-N
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Description

5-Phenyl-4-(2-phenylhydrazinylidene)-4H-pyrazole-3-carboxylic acid is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound is characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and a phenylhydrazinylidene group, which contributes to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-4-(2-phenylhydrazinylidene)-4H-pyrazole-3-carboxylic acid typically involves the condensation of phenylhydrazine with an appropriate pyrazole precursor. One common method involves the reaction of phenylhydrazine with ethyl acetoacetate to form the hydrazone intermediate, which is then cyclized to form the pyrazole ring. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve recrystallization or chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-4-(2-phenylhydrazinylidene)-4H-pyrazole-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The phenyl and hydrazinylidene groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve halogenating agents or other electrophiles/nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to various substituted pyrazole derivatives.

Scientific Research Applications

5-Phenyl-4-(2-phenylhydrazinylidene)-4H-pyrazole-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Phenyl-4-(2-phenylhydrazinylidene)-4H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s hydrazinylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the pyrazole ring can interact with various receptors or enzymes, modulating their function and leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Phenyl-3-(2-phenylhydrazinylidene)-4H-pyrazole-5-carboxylic acid
  • 5-Phenyl-4-(2-phenylhydrazinylidene)-4H-pyrazole-3-carboxamide
  • 4-(2-Phenylhydrazinylidene)-5-phenyl-4H-pyrazole-3-carboxylic acid ethyl ester

Uniqueness

5-Phenyl-4-(2-phenylhydrazinylidene)-4H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern and the presence of both phenyl and hydrazinylidene groups. This combination of structural features imparts distinct reactivity and potential biological activities compared to similar compounds.

Properties

CAS No.

651744-69-3

Molecular Formula

C16H12N4O2

Molecular Weight

292.29 g/mol

IUPAC Name

3-phenyl-4-phenyldiazenyl-1H-pyrazole-5-carboxylic acid

InChI

InChI=1S/C16H12N4O2/c21-16(22)15-14(19-17-12-9-5-2-6-10-12)13(18-20-15)11-7-3-1-4-8-11/h1-10H,(H,18,20)(H,21,22)

InChI Key

BQOFYYCCCKQEFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2N=NC3=CC=CC=C3)C(=O)O

Origin of Product

United States

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